molecular formula C9H9IO2 B1604200 5-Iodo-2,4-dimethylbenzoic acid CAS No. 742081-03-4

5-Iodo-2,4-dimethylbenzoic acid

Cat. No. B1604200
CAS RN: 742081-03-4
M. Wt: 276.07 g/mol
InChI Key: VBULVYTZMDVWSK-UHFFFAOYSA-N
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Description

5-Iodo-2,4-dimethylbenzoic acid is a heterocyclic organic compound . It has a molecular weight of 276.0734 and a molecular formula of C9H9IO2 . The IUPAC name for this compound is 5-iodo-2,4-dimethylbenzoic acid .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2,4-dimethylbenzoic acid is represented by the canonical SMILES string: CC1=CC(=C(C=C1C(=O)O)I)C . The InChI Key for this compound is VBULVYTZMDVWSK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Iodo-2,4-dimethylbenzoic acid has a boiling point of 358.1ºC at 760 mmHg, a flash point of 170.4ºC, and a density of 1.763g/cm³ . It has 2 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

o-Diamines as Reagents for Selenium

Research by Demeyere and Hoste (1962) explored the use of 4-Dimethylamino-1,2-phenylenediamine as a photometric and qualitative reagent for selenium, forming a red-colored compound with selenium (IV) with good sensitivity and reproducibility, highlighting the utility of iodinated compounds in analytical chemistry for detecting trace elements Demeyere & Hoste, 1962.

Contrast Agents and Cellular Effects

Silva de Abreu and Fernandes (2021) investigated 2,3,5-triiodobenzoic acid (TIBA), an iodine contrast agent used in X-ray techniques, demonstrating its antitumor activity and the role of reactive oxygen species (ROS) in tumor cells, suggesting potential applications of iodinated compounds in both diagnostic imaging and therapeutic strategies Silva de Abreu & Fernandes, 2021.

Oxidation Methods and Synthetic Applications

Corey and Palani (1995) described the use of o-iodoxybenzoic acid in the selective oxidation of 1,4-diols to lactols, demonstrating a key synthetic application of iodinated benzoic acids in organic chemistry for the efficient transformation of functional groups Corey & Palani, 1995.

Iodinated Compounds in Material Science

Gopan et al. (2021) synthesized a radiopaque compound for X-ray imaging applications, showcasing the high iodine content and potential use in clinical imaging, which underscores the importance of iodinated organic compounds in developing new materials for medical diagnostics Gopan, Susan, Jayadevan, & Joseph, 2021.

Catalytic Activities and Chemical Transformations

Nicolaou et al. (2002) explored the use of o-iodoxybenzoic acid (IBX) as a chemospecific tool for single electron transfer-based oxidation processes, providing valuable insights into the mechanistic aspects of iodine-mediated oxidations and their applicability in organic synthesis Nicolaou, Montagnon, Baran, & Zhong, 2002.

Safety And Hazards

The safety data sheet for a related compound, 2,4-Dimethylbenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-iodo-2,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBULVYTZMDVWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630516
Record name 5-Iodo-2,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2,4-dimethylbenzoic acid

CAS RN

742081-03-4
Record name 5-Iodo-2,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,4-dimethylbenzoic acid (20 g, 133.18 mmol, 1.00 equiv), sodium periodate (14.27 g, 66.72 mmol, 0.50 equiv), iodine (37.25 g, 146.76 mmol, 1.10 equiv), and sulfuric acid (1.96 g, 19.98 mmol, 0.15 equiv) in acetic acid (150 mL) was stirred at 110° C. in an oil bath. After 6 h, the reaction mixture was allowed to reach ambient temperature and was then diluted with 1.2 L of water. To this was carefully added 800 mL of aq Na2S2O3 (aq., sat.). The resulting solids were collected by filtration, dissolved in 1.2 L of ethyl acetate, and washed with 1×300 mL of Na2S2O3 (aq., sat.) followed by 1×400 mL of brine. The organic layer was dried (Na2SO4) and concentrated under reduced pressure. The crude residue was re-crystallized from ethanol:H2O (2:1) to yield 30 g (82%) of the title compound as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.27 g
Type
reactant
Reaction Step One
Quantity
37.25 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

Commercially available 2,4-dimethylbenzoic acid (6.6 g, 44.0 mmol), iodine (12.1 g, 47.8 mmol), and sodium periodate (4.38 g, 22.1 mmol) were placed in a reaction vessel, and acetic acid (60 ml), anhydrous acetic acid (3 ml), and sulfuric acid (0.75 g) were added thereto. The resulting mixture was stirred at 105° C. for 6 hours. The reaction solution was poured into water (300 ml). The resulting insoluble material was isolated by filtration, washed with water (500 ml), and then dissolved in ethyl acetate (400 ml). The obtained solution was washed sequentially with 5% aqueous sodium thiosulfate solution (100 ml) and saturated sodium chloride solution (200 ml). Then, the solution was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting solid material was recrystallized with a 2:1 mixture of ethanol and water (450 ml) to yield 5-iodo-2,4-dimethylbenzoic acid (9.1 g, 75%) as needle crystals.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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